Methacryloyl isocyanate

Description

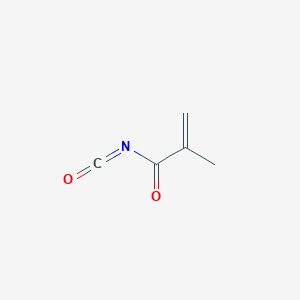

Structure

3D Structure

Properties

CAS No. |

4474-60-6 |

|---|---|

Molecular Formula |

C5H5NO2 |

Molecular Weight |

111.1 g/mol |

IUPAC Name |

2-methylprop-2-enoyl isocyanate |

InChI |

InChI=1S/C5H5NO2/c1-4(2)5(8)6-3-7/h1H2,2H3 |

InChI Key |

JEHFRMABGJJCPF-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)N=C=O |

Canonical SMILES |

CC(=C)C(=O)N=C=O |

Other CAS No. |

4474-60-6 |

Pictograms |

Flammable; Corrosive; Acute Toxic; Irritant; Health Hazard |

Origin of Product |

United States |

Foundational & Exploratory

Methacryloyl isocyanate chemical properties and structure

An In-depth Technical Guide on Methacryloyl Isocyanate

Introduction

This compound (MAI) is a bifunctional organic compound featuring both a methacryloyl group and an isocyanate group.[1] This unique structure allows it to participate in a variety of chemical reactions, making it a valuable monomer and intermediate in polymer chemistry and organic synthesis. Its ability to undergo polymerization via the methacryloyl group and form urethane (B1682113) or urea (B33335) linkages through the isocyanate group makes it a versatile building block for the synthesis of a wide range of materials, including polyurethanes, copolymers, and cross-linked resins.[1]

Chemical Structure and Identifiers

The structure of this compound consists of a methacrylate (B99206) backbone with a terminal isocyanate functional group.

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-methylprop-2-enoyl isocyanate[2][3] |

| CAS Number | 4474-60-6[2] |

| Molecular Formula | C5H5NO2[2][3] |

| SMILES | CC(=C)C(=O)N=C=O[3] |

| InChI | InChI=1S/C5H5NO2/c1-4(2)5(8)6-3-7/h1H2,2H3[2][3] |

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below.

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 111.10 g/mol [2] |

| Exact Mass | 111.032 g/mol [3] |

| Boiling Point | 52-53 °C at 39 mmHg[4] |

| Appearance | Colorless liquid[4] |

| Topological Polar Surface Area | 46.5 Ų[2] |

| Hydrogen Bond Donors | 0[3] |

| Hydrogen Bond Acceptors | 2[3] |

Synthesis of this compound

One common laboratory-scale synthesis of this compound involves the reaction of methacrylamide (B166291) with oxalyl chloride.[1] An alternative method is the thermal decomposition of 2-isopropenyloxazoline-4,5-dione hydrochloride.[4]

Experimental Protocol: Synthesis from Methacrylamide and Oxalyl Chloride[1]

-

Formation of Methacrylamide Hydrochloride : Methacrylamide is reacted with hydrochloric acid to form its hydrochloride salt.

-

Reaction with Oxalyl Chloride : The resulting methacrylamide hydrochloride is then treated with oxalyl chloride under controlled temperature conditions, typically between 70-130 °C.

-

Gas Evolution : The reaction proceeds with the vigorous evolution of hydrochloric acid gas, necessitating careful temperature monitoring and a well-ventilated setup.

-

Isolation : The final product, this compound, is isolated from the reaction mixture via distillation or precipitation to achieve high purity.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 2-isopropenyloxazoline-4,5-dione hydrochloride[4]

-

Reaction Setup : To 200 g of 2-isopropenyloxazoline-4,5-dione hydrochloride, 800 g of o-dichlorobenzene is added.

-

Heating : The resulting mixture is heated to 140°C while stirring for approximately 40 minutes.

-

Cooling : The reaction mixture is then cooled with water.

-

Distillation : The mixture is distilled under reduced pressure (39 mmHg).

-

Product Collection : this compound is collected as a colorless liquid at a boiling point of 52° to 53°C. This process also yields α-methyl-β-chloropropionyl isocyanate as a byproduct.[4]

Chemical Reactivity and Pathways

The dual functionality of this compound allows it to participate in a variety of reactions, making it a versatile monomer in polymer synthesis.

-

Polymerization : The methacryloyl group can undergo free-radical polymerization to form polymers. When reacted with polyols or amines, it can form polyurethanes or other copolymers.[1]

-

Cross-linking : It can act as a cross-linking agent in thermosetting resins, which enhances the mechanical properties of the final material.[1]

-

Nucleophilic Addition : The isocyanate group is highly reactive towards nucleophiles. It readily reacts with alcohols to form urethane linkages and with amines to form urea linkages.[1]

Caption: Key reaction pathways involving this compound.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

-

Hazards : It is a flammable liquid and vapor.[2] It is harmful if swallowed or in contact with skin, causes skin irritation, and can cause serious eye damage.[2] It is fatal if inhaled and is suspected of causing cancer.[2]

-

Handling : Use only in a well-ventilated area and wear appropriate personal protective equipment, including gloves, protective clothing, eye protection, and respiratory protection.[5] Keep away from heat, sparks, open flames, and other ignition sources.[5]

-

Storage : Store in a cool, well-ventilated place in a tightly closed container.[5]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[5]

References

Methacryloyl Isocyanate: A Technical Guide for Researchers

For immediate release: This technical whitepaper provides an in-depth overview of methacryloyl isocyanate, a bifunctional monomer of significant interest in the fields of polymer chemistry, materials science, and advanced drug delivery systems. This document is intended for researchers, scientists, and professionals in drug development, offering detailed technical data, experimental protocols, and an exploration of its applications.

Core Compound Identification and Properties

This compound is a chemical compound featuring both a methacrylate (B99206) group and a highly reactive isocyanate group. This dual functionality allows it to be a versatile building block for the synthesis of a wide array of polymers with tunable properties.

| Property | Value | Source(s) |

| CAS Number | 4474-60-6 | [1] |

| Molecular Formula | C₅H₅NO₂ | [1] |

| Molecular Weight | 111.10 g/mol | [1] |

| IUPAC Name | 2-methylprop-2-enoyl isocyanate | [1] |

| Synonyms | 2-isocyanatoethyl 2-methylprop-2-enoate, 2-methylprop-2-enoyl isocyanate | [1] |

Synthesis Protocol

A documented method for the synthesis of this compound involves the thermal decomposition of 2-isopropenyloxazoline-4,5-dione hydrochloride.[2]

Experimental Protocol:

-

To 200 g of 2-isopropenyloxazoline-4,5-dione hydrochloride, add 800 g of o-dichlorobenzene in a suitable reaction vessel.

-

Heat the resulting mixture to 140°C while stirring continuously for approximately 40 minutes.

-

After the reaction period, cool the mixture with water.

-

Purify the reaction mixture via distillation under reduced pressure.

-

This compound is obtained as a colorless liquid at a boiling point of 52-53°C at 39 mmHg.[2]

Reactivity and Polymerization

The isocyanate group (-NCO) of this compound is highly electrophilic and readily reacts with nucleophiles such as alcohols, amines, and water. This reactivity is fundamental to its use in polymer synthesis, particularly in the formation of polyurethanes and other copolymers. The methacrylate group, on the other hand, can undergo free-radical polymerization.

General Nucleophilic Addition to Isocyanate:

The reaction between an isocyanate and a compound containing an active hydrogen (like an alcohol or amine) is an addition reaction at the carbon-nitrogen double bond. The nucleophilic atom of the active hydrogen compound attacks the electrophilic carbon of the isocyanate, and the hydrogen atom adds to the nitrogen.

Applications in Drug Delivery

The bifunctional nature of this compound makes it a valuable monomer for the synthesis of functional polymers for drug delivery applications. For instance, it can be used to create hydrogels and nanoparticles. Methacrylated gelatin (GelMA), a related and widely studied biomaterial, is used to form hydrogels that can encapsulate and provide sustained release of therapeutic agents.[3][4][5] The properties of these materials, such as their degradation rate and drug release profile, can be tuned by controlling the degree of methacryloylation.[3][4]

Experimental Workflow for Polymer-Based Drug Delivery System:

-

Polymer Synthesis: this compound is copolymerized with other monomers to form a polymer with desired characteristics (e.g., biocompatibility, degradability).

-

Drug Encapsulation: The therapeutic agent is encapsulated within the polymer matrix, for example, by creating a hydrogel or nanoparticles.

-

Delivery and Release: The polymer-drug conjugate is administered, and the drug is released at the target site through mechanisms like polymer degradation or diffusion.

Biocompatibility and Cellular Interaction

While specific signaling pathways for this compound are not well-defined, the biocompatibility of materials derived from it is a critical consideration for drug delivery applications. Materials based on polymethylmethacrylate (PMMA) are widely used in dentistry and have been studied for their biocompatibility.[6] However, residual monomers can be cytotoxic, highlighting the importance of thorough purification of any polymer intended for biomedical use.[6] The interaction of a drug delivery vehicle with a cell is a complex process that can involve endocytosis, with the subsequent release of the drug inside the cell, potentially affecting various signaling pathways depending on the drug's mechanism of action.

References

- 1. This compound | C5H5NO2 | CID 10942374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. New Methacrylated Biopolymer-Based Hydrogels as Localized Drug Delivery Systems in Skin Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methacrylated Gelatin as an On-Demand Injectable Vehicle for Drug Delivery in Dentistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Covalently Functionalized Carbon Nano-Onions Integrated Gelatin Methacryloyl Nanocomposite Hydrogel Containing γ-Cyclodextrin as Drug Carrier for High-Performance pH-Triggered Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biocompatibility of polymethylmethacrylate resins used in dentistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Methacryloyl Isocyanate from Methacrylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methacryloyl isocyanate, a valuable bifunctional monomer, starting from methacrylic acid. The primary and most common synthetic route proceeds through the formation of a methacryloyl chloride intermediate. This document details the experimental protocols, quantitative data, and reaction pathways for this two-step synthesis, offering insights for researchers in polymer chemistry, materials science, and drug development.

Synthetic Strategy Overview

The conversion of methacrylic acid to this compound is efficiently achieved in a two-step process:

-

Step 1: Synthesis of Methacryloyl Chloride: Methacrylic acid is first converted to its more reactive acid chloride derivative, methacryloyl chloride. Several chlorinating agents can be employed for this transformation, including thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and benzoyl chloride (C₆H₅COCl).

-

Step 2: Conversion to this compound: The resulting methacryloyl chloride is then reacted with a cyanate (B1221674) salt, typically sodium cyanate (NaOCN), to yield the final product, this compound.

An alternative, though less direct route starting from a derivative of methacrylic acid, involves the reaction of methacrylamide (B166291) with oxalyl chloride.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound from methacrylic acid.

| Step | Reaction | Reagents | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| 1 | Methacrylic Acid to Methacryloyl Chloride | Methacrylic Acid, Benzoyl Chloride | - | - | Distillation | Moderate Rate | Good |

| 1 | Methacrylic Acid to Methacryloyl Chloride | Methacrylic Acid, Thionyl Chloride | - | - | Reflux | 3 hours | High |

| 1 | Methacrylic Acid to Methacryloyl Chloride | Methacrylic Acid, Oxalyl Chloride | DMF (catalytic) | Dichloromethane | Room Temp | 1 hour | High |

| 2 | Methacryloyl Chloride to this compound | Methacryloyl Chloride, Sodium Cyanate | Triethylamine (B128534) (0.5 mol%) | Acetonitrile (B52724) | 0–5 | Not Specified | >85 |

Experimental Protocols

Caution: These procedures involve hazardous materials and should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of Methacryloyl Chloride from Methacrylic Acid

Two common methods for the preparation of methacryloyl chloride are detailed below.

Method A: Using Benzoyl Chloride

-

Materials:

-

Methacrylic acid

-

Benzoyl chloride (2 molar equivalents)

-

Hydroquinone (B1673460) (polymerization inhibitor)

-

Calcium chloride (drying agent)

-

-

Procedure:

-

In a round-bottom flask equipped for distillation, combine methacrylic acid and benzoyl chloride in a 1:2 molar ratio.

-

Add a small amount of hydroquinone to inhibit polymerization.

-

Heat the mixture to initiate distillation at a moderate rate.

-

Collect the methacryloyl chloride distillate (boiling point: 95-96 °C) in a receiving flask containing a drying agent such as calcium chloride.

-

Due to its reactivity and toxicity, it is recommended to use the freshly distilled methacryloyl chloride immediately in the subsequent step.

-

Method B: Using Thionyl Chloride

-

Materials:

-

Methacrylic acid (0.01 mole)

-

Thionyl chloride (25 mL)

-

-

Procedure:

-

In a round-bottom flask, dissolve methacrylic acid (0.01 mole) in thionyl chloride (25 mL).

-

Reflux the mixture for 3 hours.

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

-

The crude methacryloyl chloride can be purified by vacuum distillation.

-

Step 2: Synthesis of this compound from Methacryloyl Chloride

-

Materials:

-

Methacryloyl chloride

-

Sodium cyanate

-

Triethylamine

-

Acetonitrile (anhydrous)

-

-

Procedure:

-

In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), suspend sodium cyanate in anhydrous acetonitrile.

-

Add triethylamine (0.5 mol%) to the suspension to act as a catalyst.

-

Cool the mixture to 0–5 °C using an ice bath.

-

Slowly add a solution of freshly prepared methacryloyl chloride in anhydrous acetonitrile to the cooled suspension with vigorous stirring.

-

Maintain the temperature between 0–5 °C and continue stirring. The reaction progress can be monitored by techniques such as infrared (IR) spectroscopy by observing the disappearance of the acyl chloride peak and the appearance of the isocyanate peak (around 2250 cm⁻¹).

-

Upon completion of the reaction, the precipitated sodium chloride is removed by filtration under an inert atmosphere.

-

The solvent (acetonitrile) is carefully removed from the filtrate under reduced pressure to yield crude this compound.

-

The product can be further purified by vacuum distillation. This compound has a reported boiling point of 52-53 °C at 39 mmHg.[2]

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Reaction pathway from methacrylic acid to this compound.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

References

The Dual Reactivity of Methacryloyl Isocyanate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methacryloyl isocyanate (MAI) is a bifunctional monomer of significant interest in polymer and materials science, particularly in the development of advanced materials for biomedical applications. Possessing both a highly reactive isocyanate group and a polymerizable methacrylate (B99206) group, MAI offers a versatile platform for the synthesis of functional polymers, crosslinkers, and bioconjugates. This technical guide provides a comprehensive overview of the reactivity of the isocyanate group in this compound, detailing its reaction mechanisms with various nucleophiles, influencing factors, and relevant experimental protocols. While specific kinetic data for this compound is scarce in publicly available literature, this guide leverages data from structurally similar isocyanates to provide a robust comparative analysis.

Introduction to this compound

This compound is a low molecular weight organic compound featuring two key functional groups: an isocyanate group (-N=C=O) and a methacrylate group (CH₂=C(CH₃)C(=O)O-). This unique combination allows for orthogonal reactivity, where the isocyanate group can undergo nucleophilic addition reactions independently of the free-radical polymerization of the methacrylate group. This dual reactivity is the cornerstone of its utility in creating well-defined polymer architectures and for the surface modification of materials.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of 2-isopropenyloxazoline-4,5-dione hydrochloride with o-dichlorobenzene.[1]

Experimental Protocol: Synthesis of this compound[1]

-

Reaction Setup: To 200 g of 2-isopropenyloxazoline-4,5-dione hydrochloride, 800 g of o-dichlorobenzene is added in a suitable reaction vessel equipped with a stirrer and a heating mantle.

-

Reaction: The mixture is heated to 140°C with continuous stirring for approximately 40 minutes.

-

Cooling: After the reaction is complete, the mixture is cooled with water.

-

Purification: The this compound is isolated by distillation under reduced pressure. The fraction boiling at 52-53°C at 39 mmHg is collected as a colorless liquid. This process also yields α-methyl-β-chloropropionyl isocyanate as a byproduct.

Reactivity of the Isocyanate Group

The isocyanate group is a highly electrophilic moiety, making it susceptible to attack by a wide range of nucleophiles. The carbon atom of the -N=C=O group bears a partial positive charge, rendering it the primary site for nucleophilic addition.

General Reaction Mechanisms

The reactivity of the isocyanate group in this compound follows the general principles of isocyanate chemistry. The primary reactions involve the addition of a nucleophile (Nu-H) across the N=C double bond.

Reactions with Specific Nucleophiles

3.2.1. Reaction with Alcohols to Form Urethanes

The reaction of this compound with alcohols yields urethanes (carbamates). This reaction is fundamental to the synthesis of polyurethane-based materials. The reaction proceeds through the nucleophilic attack of the alcohol's hydroxyl group on the isocyanate carbon.

3.2.2. Reaction with Amines to Form Ureas

The reaction with primary or secondary amines is typically much faster than with alcohols and results in the formation of urea (B33335) derivatives. This high reactivity makes it a valuable tool for bioconjugation and the synthesis of polyureas.

3.2.3. Reaction with Water

Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to form a urea linkage. This reaction is often a competing and undesirable side reaction in many applications, leading to the formation of CO₂ gas and urea impurities.[2]

Quantitative Reactivity Data (Comparative Analysis)

Table 1: Comparative Reaction Rates of Isocyanates with Nucleophiles

| Isocyanate | Nucleophile | Relative Rate | Reference |

| Aliphatic Isocyanate | Primary Amine | ~1000 | [3] |

| Aliphatic Isocyanate | Secondary Amine | ~500 | [3] |

| Aliphatic Isocyanate | Primary Alcohol | ~1 | [3] |

| Aliphatic Isocyanate | Water | ~0.5 | [3] |

| Aromatic Isocyanate | Primary Amine | ~20,000 | [4] |

| Aromatic Isocyanate | Primary Alcohol | ~20 |

Note: Relative rates are approximate and can vary significantly with reaction conditions.

Table 2: Activation Energies for Isocyanate Reactions with Alcohols

| Isocyanate | Alcohol | Catalyst | Activation Energy (kJ/mol) | Reference |

| Phenyl Isocyanate | 1-Propanol | None | 35.5 | |

| Phenyl Isocyanate | 2-Propanol | None | 48.0 | |

| Dicyclohexylmethane-4,4'-diisocyanate | 1-Butanol (B46404) | DBTDL | 36.4 | [5] |

Based on its structure, this compound is an acyl isocyanate, which is generally more reactive than alkyl or aryl isocyanates due to the electron-withdrawing nature of the adjacent carbonyl group. Therefore, it is expected that the activation energies for its reactions would be at the lower end of the typical range for isocyanates.

Experimental Protocols for Monitoring Reactivity

The reactivity of the isocyanate group can be monitored using various analytical techniques, with Fourier-transform infrared (FTIR) spectroscopy being one of the most common due to the distinct and strong absorption band of the isocyanate group.

General Experimental Protocol for Kinetic Studies using FTIR

-

Materials and Setup: The isocyanate (e.g., this compound), nucleophile (e.g., alcohol or amine), and a suitable anhydrous solvent are required. The reaction is typically carried out in a temperature-controlled reaction vessel equipped with an in-situ FTIR probe.

-

Reaction Initiation: The isocyanate and nucleophile solutions are mixed at a known concentration and temperature.

-

Data Acquisition: FTIR spectra are recorded at regular time intervals throughout the reaction.

-

Data Analysis: The concentration of the isocyanate is determined by monitoring the decrease in the area of the characteristic N=C=O stretching peak, which typically appears around 2270 cm⁻¹.[6] The reaction order and rate constant can then be determined by plotting the concentration of the isocyanate as a function of time.

Factors Influencing Isocyanate Reactivity

Several factors can influence the reactivity of the isocyanate group in this compound:

-

Steric Hindrance: Bulky substituents on the nucleophile or near the isocyanate group can decrease the reaction rate.

-

Electronic Effects: Electron-donating groups on the nucleophile increase its nucleophilicity and accelerate the reaction, while electron-withdrawing groups have the opposite effect.

-

Catalysts: The reaction of isocyanates with alcohols is often catalyzed by organometallic compounds (e.g., dibutyltin (B87310) dilaurate - DBTDL) or tertiary amines. These catalysts can significantly increase the reaction rate.[7]

-

Solvent: The polarity of the solvent can influence the reaction rate. Polar aprotic solvents are often used for isocyanate reactions.

Applications in Drug Development and Research

The dual reactivity of this compound makes it a valuable tool in drug development and biomedical research.

-

Drug Delivery: The isocyanate group can be used to conjugate drugs containing hydroxyl or amine groups to a polymer backbone, forming a prodrug that can be incorporated into a drug delivery system.

-

Bioconjugation: this compound can be used to modify the surface of biomaterials or nanoparticles with polymerizable groups, allowing for subsequent grafting of polymers to create biocompatible coatings or functionalized surfaces for cell adhesion and tissue engineering.

-

Hydrogel Formation: The methacrylate group can be polymerized to form hydrogels, while the isocyanate group can be used to crosslink the polymer chains or to immobilize bioactive molecules within the hydrogel matrix.

Conclusion

This compound is a versatile monomer with a highly reactive isocyanate group that readily undergoes nucleophilic addition with a variety of compounds. While specific quantitative kinetic data for its reactions are limited, a thorough understanding of general isocyanate chemistry, coupled with data from analogous compounds, provides a strong framework for its application in the synthesis of advanced materials. The ability to independently address the isocyanate and methacrylate functionalities offers significant opportunities for the design of novel polymers and bioconjugates for a wide range of applications, particularly in the fields of drug delivery and biomaterials. Further research into the specific reaction kinetics of this compound will undoubtedly unlock its full potential in these and other areas.

References

- 1. researchgate.net [researchgate.net]

- 2. prepchem.com [prepchem.com]

- 3. turkchem.net [turkchem.net]

- 4. researchgate.net [researchgate.net]

- 5. A stepwise kinetic approach to quantify rate coefficients for reactant-, auto- and non-catalyzed urethanization of phenyl isocyanate and 1-butanol - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. wernerblank.com [wernerblank.com]

A Technical Guide to the Spectroscopic Data of Methacryloyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methacryloyl isocyanate, a key bifunctional monomer used in the synthesis of a wide range of polymers, including specialty polyurethanes and acrylic resins. A thorough understanding of its spectral characteristics is essential for reaction monitoring, quality control, and the structural elucidation of resulting macromolecular architectures. This document presents available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols for its synthesis and analysis, and logical diagrams to illustrate key concepts.

Spectroscopic Data of this compound

The unique structure of this compound, containing both a polymerizable methacrylate (B99206) group and a highly reactive isocyanate group, gives rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

While publicly available databases indicate the existence of NMR spectra from commercial suppliers such as Sigma-Aldrich, specific, experimentally verified high-resolution data with detailed assignments remains elusive in readily accessible literature. However, based on the known chemical shifts of methacrylate and isocyanate moieties, the expected spectral features can be predicted.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ 5.5 - 6.2 | Multiplet | Vinylic Protons (=CH₂) |

| ~ 1.9 | Singlet | Methyl Protons (-CH₃) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 165 - 175 | Carbonyl Carbon (C=O) |

| ~ 130 - 140 | Quaternary Vinylic Carbon (=C(CH₃)-) |

| ~ 120 - 130 | Methylene Vinylic Carbon (=CH₂) |

| ~ 120 - 125 | Isocyanate Carbon (-N=C=O) |

| ~ 18 | Methyl Carbon (-CH₃) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is particularly useful for identifying the key functional groups in this compound, most notably the highly characteristic and strong absorption of the isocyanate group.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2270 | Strong, Sharp | Asymmetric stretch of the isocyanate group (-N=C=O)[1] |

| ~ 1735 | Strong | C=O stretch of the α,β-unsaturated ester |

| ~ 1640 | Medium | C=C stretch of the methacrylate group[2] |

| ~ 1460 | Medium | CH₂ bending deformation |

The isocyanate peak at approximately 2270 cm⁻¹ is a particularly reliable diagnostic tool for monitoring the consumption of this functional group during polymerization or other reactions.[1][3]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the thermolysis of 2-isopropenyloxazoline-4,5-dione hydrochloride.[4]

Materials:

-

2-isopropenyloxazoline-4,5-dione hydrochloride

-

o-dichlorobenzene

Procedure:

-

To a reaction vessel containing 800 g of o-dichlorobenzene, add 200 g of 2-isopropenyloxazoline-4,5-dione hydrochloride.[4]

-

Heat the mixture to 140 °C with continuous stirring for approximately 40 minutes.[4]

-

After the reaction period, cool the mixture with water.[4]

-

The product, this compound, is isolated by distillation under reduced pressure. The boiling point is reported to be 52-53 °C at 39 mmHg.[4]

Synthesis workflow for this compound.

Spectroscopic Analysis Protocols

2.2.1. NMR Spectroscopy

-

Sample Preparation: For ¹H and ¹³C NMR analysis, dissolve a small amount of this compound (typically 5-25 mg) in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for good signal resolution.

-

¹H NMR Acquisition: Standard acquisition parameters include a 30-45° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.

2.2.2. IR Spectroscopy

-

Sample Preparation: As a liquid, this compound can be analyzed neat. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr) for transmission analysis. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates or ATR crystal should be acquired prior to the sample measurement.

General workflow for spectroscopic analysis.

Structural Relationships and Reactivity

The two functional groups of this compound exhibit distinct reactivity, which is central to its utility in polymer chemistry.

Reactivity pathways of this compound.

The methacrylate group readily undergoes free-radical or anionic polymerization, allowing for the formation of acrylic backbones. Simultaneously, the isocyanate group can react with nucleophiles such as alcohols or amines to form urethane (B1682113) or urea (B33335) linkages, respectively. This dual reactivity enables the synthesis of a variety of complex polymer architectures, including graft copolymers, crosslinked networks, and functionalized surfaces. The spectroscopic techniques outlined in this guide are crucial for verifying the selective reaction of these functional groups and for characterizing the final polymeric products.

References

A Comprehensive Technical Guide to the Safe Handling of Methacryloyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential safety precautions, detailed handling protocols, and emergency procedures for the use of Methacryloyl isocyanate in a laboratory setting. Given its high reactivity and significant health hazards, strict adherence to these guidelines is paramount to ensure the safety of all personnel.

Hazard Identification and Classification

This compound is a highly hazardous substance that presents multiple risks. It is classified as a flammable liquid and is harmful if swallowed or in contact with skin.[1][2] Inhalation is a primary route of exposure and can be fatal.[2][3] The substance is known to cause severe skin irritation and serious eye damage.[1][2] Furthermore, it is suspected of causing cancer.[1][2] As with other isocyanates, there is a risk of sensitization, which can lead to severe allergic reactions and asthma-like symptoms upon subsequent exposure.[3][4]

GHS Hazard Statements:

-

H226: Flammable liquid and vapour[1]

-

H302: Harmful if swallowed[1]

-

H312: Harmful in contact with skin[1]

-

H315: Causes skin irritation[1]

-

H318: Causes serious eye damage[1]

-

H351: Suspected of causing cancer[1]

Exposure Limits and Guidelines

While no specific Occupational Exposure Limits (OELs) have been established for this compound, the hazardous nature of isocyanates as a class necessitates stringent control of workplace concentrations.[5] For context, established OELs for other common isocyanates are provided below. These values should be used as a reference for risk assessment, emphasizing the need to keep exposure to this compound to an absolute minimum.

| Organization | Isocyanate Compound | TWA (8-hour) | Ceiling/STEL |

| OSHA | Methylene bisphenyl diisocyanate (MDI) | 0.02 ppm (0.2 mg/m³) | - |

| OSHA | 2,4-Toluene diisocyanate (TDI) | 0.02 ppm (0.14 mg/m³) | - |

| NIOSH | Methylene bisphenyl diisocyanate (MDI) | 0.005 ppm (0.05 mg/m³) | 0.02 ppm (0.2 mg/m³) |

| ACGIH | Toluene-2,4- or 2,6-diisocyanate (TDI) | 0.001 ppm | 0.005 ppm |

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; C: Ceiling Limit. Data sourced from OSHA, NIOSH, and ACGIH publications.

Emergency Response Planning Guidelines (ERPGs) for the closely related compound, 2-Isocyanatoethyl methacrylate (B99206), offer further guidance on managing accidental releases:

| Guideline | Exposure Limit (1-hour) | Health Effect |

| ERPG-1 | Insufficient Data | Mild, transient adverse health effects |

| ERPG-2 | 0.1 ppm | Irreversible or other serious health effects |

| ERPG-3 | 1 ppm | Life-threatening health effects |

Data for 2-Isocyanatoethyl Methacrylate from AIHA ERPG Handbook.[2]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential when working with this compound.

Engineering Controls

Primary exposure control should always be achieved through engineering solutions.

-

Ventilation: All work with this compound must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute. The fume hood should be located in a well-ventilated laboratory.

-

Enclosure: For larger-scale operations, the use of a glove box or other fully enclosed system is recommended to minimize the risk of inhalation exposure.

-

Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE)

The following PPE is mandatory for all personnel handling this compound:

| PPE Category | Specification |

| Hand Protection | Impervious gloves (e.g., butyl rubber, Silver Shield/4H). Double gloving is recommended. |

| Eye and Face Protection | Chemical safety goggles and a full-face shield. |

| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes are required. For tasks with a higher risk of splashing, a chemically resistant apron or suit should be worn. |

| Respiratory Protection | In situations where engineering controls may not be sufficient or during emergency situations, a full-facepiece respirator with an appropriate organic vapor cartridge or a self-contained breathing apparatus (SCBA) must be used.[3] |

Experimental Protocols: Safe Handling and Storage

Adherence to strict protocols is crucial for the safe handling and storage of this compound.

General Handling Procedures

-

Preparation: Before beginning any work, ensure that all necessary engineering controls are functioning correctly and that all required PPE is available and in good condition.

-

Dispensing: When transferring this compound, use a syringe or a cannula to avoid pouring. All transfers should be performed in a chemical fume hood.

-

Reaction Setup: Reactions involving this compound should be conducted in a closed system whenever possible. The reaction vessel should be clearly labeled with the contents and associated hazards.

-

Work Practices: Avoid contact with skin and eyes.[1] Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling the chemical.

-

Decontamination: All equipment and work surfaces should be decontaminated after use. A solution of 5% sodium bicarbonate can be used to neutralize any residual isocyanate.

Storage Requirements

-

Location: Store this compound in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[1]

-

Container: Keep the container tightly closed to prevent moisture from entering, as isocyanates react with water.[4] The container should be stored in a secondary container.

-

Incompatibilities: Store away from incompatible materials such as water, alcohols, amines, acids, bases, and strong oxidizing agents.[6]

Emergency Procedures

In the event of an emergency, follow these procedures and seek immediate medical attention.

| Emergency Situation | Procedure |

| Inhalation | 1. Immediately move the affected person to fresh air.[3] 2. If breathing is difficult, administer oxygen. 3. If breathing has stopped, begin artificial respiration. 4. Seek immediate medical attention.[3] |

| Skin Contact | 1. Immediately remove all contaminated clothing.[1] 2. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[6] 3. Seek medical attention if irritation persists. |

| Eye Contact | 1. Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] 2. Remove contact lenses if present and easy to do so. 3. Seek immediate medical attention.[3] |

| Ingestion | 1. Do not induce vomiting. 2. Rinse the mouth with water.[1] 3. If the person is conscious, have them drink one or two glasses of water. 4. Seek immediate medical attention.[1] |

| Spill or Leak | 1. Evacuate the area and restrict access. 2. Remove all sources of ignition.[6] 3. Wearing appropriate PPE, absorb the spill with an inert material such as sand or vermiculite. 4. Place the absorbent material in a sealed container for disposal. 5. Decontaminate the spill area with a 5% sodium bicarbonate solution. |

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for ensuring safety when working with this compound.

Caption: Logical workflow for the safe handling of this compound.

Signaling Pathway for Isocyanate-Induced Asthma

The following diagram illustrates a simplified signaling pathway involved in isocyanate-induced occupational asthma.

Caption: Simplified pathway of isocyanate-induced asthma.

By implementing these comprehensive safety measures, researchers and scientists can mitigate the risks associated with this compound and ensure a safe laboratory environment.

References

- 1. Green Job Hazards - Weather Insulating/Sealing: Chemical Hazards - SPF/Isocyanates | Occupational Safety and Health Administration [osha.gov]

- 2. 2-Isocyanatoethyl methacrylate | C7H9NO3 | CID 35409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isocyanates - Possible Solutions | Occupational Safety and Health Administration [osha.gov]

- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Methyl isocyanate [cdc.gov]

- 5. nj.gov [nj.gov]

- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Methylene bisphenyl isocyanate [cdc.gov]

Methacryloyl isocyanate material safety data sheet (MSDS)

An In-depth Technical Guide to Methacryloyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS Number: 4474-60-6), a bifunctional monomer with applications in polymer chemistry, materials science, and potentially in biomedical applications. This document outlines its chemical and physical properties, safety information, and available details on its synthesis and reactivity.

Chemical Identity and Properties

This compound is a reactive organic compound featuring both a methacryloyl and an isocyanate functional group. This dual reactivity allows it to participate in both free-radical polymerization via its vinyl group and nucleophilic addition reactions at the isocyanate group.

Table 1: Chemical Identifiers [1][2][3][4]

| Identifier | Value |

| CAS Number | 4474-60-6 |

| IUPAC Name | 2-methylprop-2-enoyl isocyanate |

| Molecular Formula | C₅H₅NO₂ |

| Molecular Weight | 111.1 g/mol |

| Canonical SMILES | CC(=C)C(=O)N=C=O |

| InChI Key | JEHFRMABGJJCPF-UHFFFAOYSA-N |

| EC Number | 610-211-5 |

Table 2: Physical and Chemical Properties [1][2]

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Approximately 80 °C at reduced pressure |

| Density | Approximately 1.10 g/cm³ |

| Molecular Weight (Computed) | 111.10 g/mol |

| XLogP3 (Computed) | 1.9 |

| Reactivity | Highly reactive towards nucleophiles; sensitive to moisture |

| Stability | Should be stored under anhydrous conditions |

Safety and Hazard Information

This compound is a hazardous chemical and must be handled with extreme caution in a well-ventilated area, preferably a fume hood, using appropriate personal protective equipment (PPE).

Table 3: GHS Hazard Classification [2][3]

| Hazard Class | Hazard Statement |

| Flammable liquids | H226: Flammable liquid and vapor |

| Acute toxicity, oral | H302: Harmful if swallowed |

| Acute toxicity, dermal | H312: Harmful in contact with skin |

| Skin corrosion/irritation | H315: Causes skin irritation |

| Serious eye damage/eye irritation | H318: Causes serious eye damage |

| Acute toxicity, inhalation | H330: Fatal if inhaled |

| Carcinogenicity | H351: Suspected of causing cancer |

Handling and Storage:

-

Keep away from heat, sparks, open flames, and hot surfaces.[3]

-

Keep container tightly closed and store in a cool, well-ventilated place.[3]

-

Ground and bond container and receiving equipment to prevent static discharge.[3]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[3]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[3]

-

In case of inadequate ventilation, wear respiratory protection.[3]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]

-

Do not eat, drink, or smoke when using this product.[3]

First Aid Measures:

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[3]

-

If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[3]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

If swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[3]

Experimental Protocols and Methodologies

Detailed experimental protocols for the use of this compound are not widely available in peer-reviewed literature. The following sections provide an overview of common methodologies for its synthesis and reaction.

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of methacrylamide (B166291) with oxalyl chloride.[1] The general steps are:

-

Formation of Methacrylamide Hydrochloride: Methacrylamide is reacted with hydrochloric acid to form its hydrochloride salt.[1]

-

Reaction with Oxalyl Chloride: The hydrochloride salt is then treated with oxalyl chloride under controlled temperature conditions (e.g., 70-130 °C).[1] This reaction proceeds with the vigorous evolution of hydrochloric acid gas.[1]

-

Isolation: The resulting this compound is isolated and purified, typically by distillation under reduced pressure.[1]

Spectroscopic monitoring, such as infrared spectroscopy, can be used to confirm the formation of the isocyanate group, which shows a characteristic absorption peak at approximately 2220 cm⁻¹.[1]

Reactivity and Applications

The dual functionality of this compound makes it a versatile monomer for the synthesis of functional polymers.

-

Reaction with Nucleophiles: The isocyanate group is highly electrophilic and reacts readily with nucleophiles such as alcohols, amines, and thiols to form urethanes, ureas, and thiocarbamates, respectively.[1] These reactions are typically carried out in an inert, anhydrous solvent.

-

Polymerization: The methacryloyl group can undergo free-radical polymerization, allowing for the incorporation of the reactive isocyanate group into polymer chains.[1] This can be used to create polymers that can be subsequently cross-linked or functionalized through the isocyanate moiety.

-

Applications: this compound is used in the synthesis of polyurethanes, coatings, and adhesives.[1] It has also been investigated for use in biomedical applications, such as in drug delivery systems and dental restorative materials, due to its potential to react with biological molecules and form cross-linked networks.[1][5]

Visualizations

Reaction of this compound with a Nucleophile

The following diagram illustrates the general reaction mechanism of this compound with an alcohol (a nucleophile) to form a urethane.

Caption: Reaction of this compound with an Alcohol.

Experimental Workflow for Polymer Synthesis

This diagram outlines a generalized experimental workflow for the synthesis of a functional polymer using this compound.

Caption: Generalized Workflow for Polymer Synthesis.

References

- 1. Buy this compound (EVT-386472) | 4474-60-6 [evitachem.com]

- 2. This compound | C5H5NO2 | CID 10942374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. This compound | 4474-60-6 [m.chemicalbook.com]

- 5. The Progress in Development of Dental Restorative Materials [sigmaaldrich.com]

Thermal Stability and Decomposition of Methacryloyl Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methacryloyl isocyanate (MAI) is a bifunctional monomer of significant interest in polymer and materials science, particularly for the synthesis of functional polymers used in coatings, adhesives, and biomedical applications. Its reactivity, stemming from the presence of both a polymerizable methacrylate (B99206) group and a highly reactive isocyanate group, also raises critical questions about its thermal stability. This technical guide provides a comprehensive overview of the thermal stability and decomposition of this compound, addressing a critical knowledge gap due to the limited availability of specific experimental data in public literature. The information presented herein is based on the established principles of isocyanate and methacrylate chemistry, outlining potential decomposition pathways and the analytical methodologies required for their investigation. This document is intended to serve as a foundational resource for researchers handling MAI, enabling safer experimental design and a deeper understanding of its material properties.

Introduction

This compound (C₅H₅NO₂) is a reactive chemical intermediate that combines the functionalities of a methacrylate and an isocyanate group within a single molecule. This unique structure allows it to participate in both free-radical polymerization via the vinyl group and nucleophilic addition reactions at the isocyanate moiety. These characteristics make it a valuable building block for the synthesis of a wide array of polymers with tailored properties, such as polyurethanes and other copolymers.[1]

Despite its utility, the handling and processing of this compound necessitate a thorough understanding of its thermal stability. Isocyanates, as a class of compounds, are known to be thermally sensitive, potentially undergoing undesired reactions such as dimerization, trimerization, or decomposition upon heating. These reactions can impact product purity, polymerization processes, and, most importantly, pose safety hazards.

This guide summarizes the theoretical aspects of MAI's thermal behavior, details the experimental protocols for its characterization, and presents hypothetical data to illustrate the expected outcomes of such analyses.

Thermal Stability Assessment

The thermal stability of this compound can be quantitatively assessed using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide critical information on the temperatures at which the material begins to decompose and the energetic changes associated with this process.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass upon completion of the decomposition process.

Table 1: Hypothetical TGA Data for this compound

| Parameter | Value (Nitrogen Atmosphere) | Value (Air Atmosphere) |

| Onset Decomposition Temp. (Tonset) | 150 - 170 °C | 140 - 160 °C |

| Temp. of Max. Decomposition Rate (Tpeak) | 180 - 200 °C | 170 - 190 °C |

| Final Decomposition Temp. (Tfinal) | 220 - 240 °C | 210 - 230 °C |

| Residual Mass @ 600 °C | < 5% | < 2% |

Note: This data is hypothetical and intended for illustrative purposes. Actual values must be determined experimentally.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect exothermic and endothermic events, providing insights into polymerization, curing, and decomposition processes. For this compound, DSC can reveal the exotherm associated with its polymerization and any endothermic or exothermic events related to its decomposition.

Table 2: Hypothetical DSC Data for this compound

| Thermal Event | Temperature Range (°C) | Enthalpy (ΔH) |

| Exothermic Event (Polymerization) | 120 - 150 °C | Variable (depends on initiator) |

| Endothermic/Exothermic Event (Decomposition) | 160 - 220 °C | To be determined experimentally |

Note: This data is hypothetical and intended for illustrative purposes. Actual values must be determined experimentally.

Decomposition Pathways and Products

The thermal decomposition of this compound is expected to be a complex process involving multiple reaction pathways. The presence of both methacrylate and isocyanate functionalities suggests that decomposition can be initiated at either site. The identification of decomposition products is crucial for understanding these pathways and can be achieved using techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS).

Potential Decomposition Pathways

Based on the general chemistry of isocyanates and methacrylates, the following decomposition pathways are plausible:

-

Decarbonylation of the Isocyanate Group: The isocyanate group can lose carbon monoxide to form a nitrene intermediate, which can then undergo further reactions.

-

Dimerization and Trimerization: Isocyanates are known to form cyclic dimers (uretidinones) and trimers (isocyanurates), which may themselves be thermally labile.

-

Depolymerization of the Methacrylate Group: The methacrylate moiety can undergo chain scission and depolymerization, potentially yielding methacryloyl-containing fragments.

-

Intramolecular Cyclization: The proximity of the two reactive groups may allow for intramolecular reactions, leading to the formation of cyclic compounds.

The following diagram illustrates a hypothetical decomposition pathway for this compound.

Caption: Hypothetical thermal decomposition pathways of this compound.

Expected Decomposition Products

Py-GC/MS analysis would be instrumental in identifying the volatile and semi-volatile products of decomposition. Based on the proposed pathways, a range of products could be expected.

Table 3: Hypothetical Decomposition Products of this compound Identified by Py-GC/MS

| Retention Time (min) | Tentative Identification | Proposed Origin |

| Low | Carbon Monoxide, Carbon Dioxide | Decarbonylation, Oxidation |

| Low | Methane, Ethene | Fragmentation |

| Mid | Methacrylonitrile | Rearrangement/Fragmentation |

| Mid | Methyl methacrylate | Depolymerization |

| High | Cyclic adducts | Intramolecular reactions |

| High | Isocyanurate trimers | Trimerization |

Note: This data is hypothetical and intended for illustrative purposes. Actual identification requires experimental analysis and spectral library matching.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data on the thermal stability and decomposition of this compound.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: Purge the furnace with high-purity nitrogen or dry air at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Determine the onset temperature of decomposition (Tonset), the peak decomposition temperature (Tpeak) from the derivative of the TGA curve (DTG), and the final residual mass.

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan. An empty, hermetically sealed pan should be used as a reference.

-

Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at a low temperature (e.g., -20 °C).

-

Ramp the temperature to an upper limit (e.g., 250 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis: Identify and integrate endothermic and exothermic peaks to determine transition temperatures and enthalpies.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) Protocol

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: Place a small amount (e.g., 100 µg) of this compound into a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Set the pyrolysis temperature (e.g., 300 °C, 500 °C, 700 °C to study temperature-dependent decomposition).

-

Pyrolysis time: 10-20 seconds.

-

-

GC Conditions:

-

Column: A suitable capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An appropriate temperature gradient to separate the decomposition products (e.g., start at 40 °C, ramp to 280 °C).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a suitable mass range (e.g., m/z 10-500).

-

-

Data Analysis: Identify the chromatographic peaks by comparing their mass spectra with a spectral library (e.g., NIST/Wiley).

The following diagram illustrates a typical experimental workflow for characterizing the thermal properties of this compound.

Caption: Experimental workflow for thermal analysis of this compound.

Handling and Storage Recommendations

Given the reactivity and potential thermal instability of this compound, strict handling and storage procedures are imperative to ensure safety and maintain sample integrity.

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2] The container should be tightly sealed to prevent moisture contamination, which can lead to the formation of polyureas and carbon dioxide.

-

Handling: All handling should be performed in a well-ventilated fume hood.[2] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. Avoid inhalation of vapors and contact with skin and eyes.

-

Incompatibilities: Avoid contact with water, alcohols, amines, strong acids, and strong bases, as these can initiate vigorous and exothermic reactions.[3]

Conclusion

While specific experimental data on the thermal stability and decomposition of this compound is scarce in the available literature, a comprehensive understanding can be built upon the established principles of isocyanate and methacrylate chemistry. This guide provides a framework for researchers by outlining the expected thermal behavior, potential decomposition pathways, and detailed experimental protocols for its characterization. The application of TGA, DSC, and Py-GC/MS is essential for generating the much-needed empirical data to ensure the safe and effective use of this versatile monomer in research and development. It is strongly recommended that any new work with this compound at elevated temperatures be preceded by a thorough thermal hazard assessment as outlined in this guide.

References

An In-depth Technical Guide on the Solubility of Methacryloyl Isocyanate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methacryloyl isocyanate in organic solvents. Due to the compound's inherent reactivity, this guide focuses on predicted solubility based on chemical principles, data from structurally related compounds, and detailed experimental protocols for handling such reactive species.

Introduction to this compound and Its Solubility Challenges

This compound is a bifunctional molecule featuring a reactive isocyanate group (-N=C=O) and a polymerizable methacrylate (B99206) group. This dual reactivity makes it a valuable monomer in the synthesis of a variety of polymers, including polyurethanes and other copolymers used in coatings, adhesives, and biomedical applications.

However, the high electrophilicity of the isocyanate group presents significant challenges in determining its solubility. Isocyanates readily react with nucleophiles, including water, alcohols, and amines.[1] This reactivity can lead to the formation of new compounds, altering the solubility characteristics and making traditional solubility assessment methods difficult. For instance, in the presence of water, isocyanates hydrolyze to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide.[1] Similarly, reaction with alcohol solvents will yield a urethane. Therefore, the choice of an appropriate, inert solvent is critical when studying the solubility of this compound.

Predicted Solubility Profile of this compound

Based on the principle of "like dissolves like," the solubility of this compound can be predicted in various organic solvents. The molecule possesses both a polar isocyanate group and a less polar methacrylate backbone, suggesting solubility in solvents of intermediate polarity and polar aprotic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Tetrahydrofuran (THF) | Soluble | These solvents can solvate the polar isocyanate group through dipole-dipole interactions without reacting with it. |

| Non-polar | Hexane, Toluene, Carbon tetrachloride | Sparingly Soluble to Insoluble | The polarity of the isocyanate group limits solubility in non-polar solvents. |

| Polar Protic | Water, Ethanol, Methanol | Reactive | The isocyanate group will react with the hydroxyl (-OH) or amine (-NH) groups of these solvents, leading to decomposition or formation of new products rather than simple dissolution.[1] |

Solubility of a Structurally Related Compound: Methyl Isocyanate

Table 2: Quantitative Solubility Data for Methyl Isocyanate (CH₃NCO)

| Solvent | Temperature (K) | Solubility (M atm⁻¹) | Reference |

| Water | - | 1.3 (±0.13) | [2][3] |

| n-Octanol | 298 | 4.0 (±0.5) | [2][3] |

| n-Octanol | 310 | 2.8 (±0.3) | [2][3] |

Disclaimer: The data presented in Table 2 is for methyl isocyanate, not this compound. Due to differences in molecular weight, structure, and the presence of the methacrylate group, the solubility of this compound will differ. This data is provided for illustrative purposes only.

Experimental Protocol for Determining the Solubility of a Reactive Compound

A modified "shake-flask" method is recommended for determining the solubility of a reactive compound like this compound.[4] The key is to use an inert solvent and carefully control the experimental conditions to prevent reaction and degradation.

Methodology:

-

Solvent Selection: Choose a dry, inert, polar aprotic solvent in which this compound is predicted to be soluble (e.g., anhydrous acetone, acetonitrile, or THF). The solvent should be free of water and other nucleophilic impurities.

-

Preparation of Saturated Solution:

-

In a sealed, dry glass vial, add an excess amount of this compound to a known volume of the selected inert solvent.

-

Seal the vial tightly to prevent atmospheric moisture contamination.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker or agitator.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The temperature should be carefully controlled and monitored throughout this process.

-

-

Separation of Undissolved Solute:

-

After equilibration, the undissolved this compound must be separated from the saturated solution. This can be achieved by:

-

Centrifugation: Centrifuge the vial at a high speed to pellet the excess solid.

-

Filtration: Filter the solution through a syringe filter made of a material compatible with the solvent and the isocyanate (e.g., PTFE). This should be done quickly to minimize solvent evaporation.

-

-

-

Quantification:

-

Carefully take a known volume of the clear, saturated supernatant or filtrate.

-

Dilute the aliquot with a known volume of the same inert solvent.

-

Determine the concentration of this compound in the diluted sample using a suitable analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): With a non-protic mobile phase and a suitable detector (e.g., UV-Vis).

-

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable.

-

Spectroscopy (e.g., UV-Vis or IR): If a unique absorbance band for the isocyanate can be identified and a calibration curve is prepared.

-

-

-

Calculation:

-

From the concentration of the diluted sample, calculate the concentration of the original saturated solution. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

-

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a reactive compound like this compound.

Caption: General workflow for determining the solubility of a reactive compound.

Conclusion

Determining the solubility of this compound requires careful consideration of its high reactivity. While quantitative data is scarce, a qualitative understanding based on chemical principles suggests good solubility in polar aprotic solvents. For quantitative determination, a robust experimental protocol using inert solvents and controlled conditions is essential to obtain reliable and reproducible results. The methodologies and predictive information provided in this guide are intended to assist researchers in safely handling and characterizing this versatile and reactive compound.

References

Potential applications of Methacryloyl isocyanate in polymer science

An In-depth Technical Guide to the Applications of Methacryloyl Isocyanate in Polymer Science

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (MAI) is a bifunctional monomer that possesses both a reactive isocyanate group (-N=C=O) and a polymerizable methacrylate (B99206) group. This unique dual-reactivity makes it a highly versatile building block in polymer science, enabling the synthesis of a wide array of functional polymers, the modification of existing polymer backbones and surfaces, and the creation of advanced materials for high-performance applications. This guide details the core chemistry of MAI, its principal applications in polymer synthesis and modification, and its emerging role in the development of sophisticated biomaterials for drug delivery and tissue engineering. Detailed experimental considerations, quantitative data, and process workflows are provided to support researchers in leveraging this potent chemical tool.

Core Chemistry and Reaction Mechanisms

This compound's utility stems from the orthogonal reactivity of its two functional groups. The isocyanate group readily reacts with nucleophiles such as alcohols and amines, while the methacrylate group can undergo free-radical polymerization.[1][2]

-

Isocyanate Group (-N=C=O): This group is highly electrophilic and reacts with compounds containing active hydrogen atoms, such as primary amines, alcohols, and water, without the need for a catalyst.[2][3] These reactions form stable urethane (B1682113) (from alcohols) or urea (B33335) (from amines) linkages, which are fundamental to polyurethane chemistry.[4][5]

-

Methacrylate Group (CH₂=C(CH₃)C(=O)-): This vinyl group is susceptible to free-radical polymerization, allowing it to form long polymer chains or to be copolymerized with other vinyl monomers like styrene (B11656) or acrylates.[6][7] This polymerization can be initiated by thermal, chemical, or photo-initiators.

This dual functionality allows for a two-stage modification approach: first, the isocyanate group can be used to anchor the molecule to a polymer backbone or surface, and second, the methacrylate group can be polymerized to create grafts, crosslinks, or new polymer networks.

Caption: Dual reactivity of this compound (MAI).

Key Applications in Polymer Science

Surface Functionalization and Grafting

A primary application of MAI is the modification of surfaces and existing polymer backbones that possess nucleophilic groups (e.g., hydroxyls on cellulose (B213188) or polyvinyl alcohol). The isocyanate group of MAI first reacts to covalently bond the methacrylate functionality to the substrate. Subsequently, the grafted methacrylate groups can be polymerized ("grafted from") or copolymerized with other monomers to create a new polymer layer on the surface.

This technique is particularly useful for:

-

Improving Composite Interfacial Adhesion: Modifying reinforcing agents like cellulose nanocrystals (CNCs) to enhance their dispersion and bonding within a polymer matrix, leading to significantly improved mechanical properties.[8]

-

Creating Biocompatible Coatings: Grafting polymers onto biomedical implants to improve biocompatibility and reduce fouling.

-

Fabricating Stimuli-Responsive Surfaces: Creating polymer brushes that change conformation in response to environmental triggers like pH or temperature.

Caption: Workflow for surface functionalization using MAI.

Synthesis of Functional and Crosslinked Polymers

MAI can be used as a comonomer in polymerization reactions to introduce reactive isocyanate groups along a polymer backbone. These pendant -NCO groups can then be used for post-polymerization modification or crosslinking. For instance, an acrylic copolymer containing MAI can be crosslinked by adding a diol or diamine, or by exposure to moisture.[9] This approach is valuable for producing:

-

Coatings and Adhesives: Formulations that cure upon application through the reaction of the isocyanate groups, providing strong and durable films.[1]

-

Hydrogels and Networks: Creating covalently crosslinked polymer networks for applications in absorbents, biomaterials, and separation media.[3]

Biomedical Applications: Drug Delivery and Tissue Engineering

The principles of using a methacryloyl group for biocompatible crosslinking are well-established, most notably in Gelatin Methacryloyl (GelMA) hydrogels.[10][11] GelMA is synthesized by reacting gelatin with methacrylic anhydride, functionalizing the amine groups of the protein with polymerizable methacrylate moieties. These functionalized gelatin chains can then be photocrosslinked in the presence of cells or drugs to form biocompatible hydrogels.[12]

MAI offers a parallel route to functionalize other biopolymers (like polysaccharides) that have abundant hydroxyl groups. The resulting methacrylated biopolymers can be used to create:

-

Injectable Hydrogels: Solutions that can be injected and crosslinked in situ to form scaffolds that conform to patient-specific defects.[13]

-

Controlled Drug Delivery Systems: Hydrogel networks that encapsulate therapeutic agents and release them in a controlled manner as the matrix degrades or swells.[14][15][16] The drug release kinetics can be tuned by adjusting the crosslinking density.[16]

-

3D Bioprinting Inks: Functionalized biopolymers that can be used as bio-inks for fabricating complex, cell-laden tissue constructs.[11]

Caption: Logic of forming a drug-delivery hydrogel.

Quantitative Data Summary

Quantitative data is crucial for predicting copolymer composition and final material properties.

Table 1: Reactivity Ratios for Isocyanatoethyl Methacrylate (IEM)

Reactivity ratios (r₁, r₂) describe how readily a monomer reacts with itself versus another monomer in a copolymerization. IEM (2-isocyanatoethyl methacrylate) is a closely related analog to MAI and its data provides insight into the polymerization behavior of this class of monomers.

| Comonomer System | r₁ (IEM) | r₂ (Comonomer) | Copolymerization Tendency |

| IEM / Styrene (STY) | 0.38 | 0.44 | Tendency towards alternation |

| IEM / Methyl Methacrylate (MMA) | 1.19 | 0.84 | Close to ideal random copolymerization |

| IEM / n-Butyl Acrylate (NBA) | 2.50 | 0.40 | IEM is more reactive; tendency to form blocks of IEM |

| (Data sourced from reference[6]) |

Table 2: Mechanical and Physical Properties of MAI-Derived Composites

| Material System | Property Measured | Value / Improvement | Reference |

| PMMA with 2 wt% MAI-functionalized Cellulose Nanocrystals | Tensile Strength | 104% increase compared to neat PMMA | [8] |

| GelMA/f-CNOs/CD Hydrogel | Young's Modulus | 41.8 ± 1.4 GPa | [15] |

| GelMA/f-CNOs/CD Hydrogel | Ultimate Tensile Strength | 356.1 ± 3.4 MPa | [15] |

| Neat GelMA Hydrogel | Water Contact Angle | ~25 ± 1° | [15] |

| (PMMA: Poly(methyl methacrylate); f-CNOs/CD: functionalized Carbon Nano-Onions/γ-Cyclodextrin) |

Experimental Protocols

Protocol: Functionalization of a Hydroxyl-Bearing Substrate with MAI

This protocol provides a general method for grafting MAI onto a surface like cellulose nanocrystals (CNCs), adapted from methodologies described in the literature.[8]

-

Drying: Thoroughly dry the substrate (e.g., 1g of CNCs) under vacuum at 60°C for 12 hours to remove any adsorbed water, which would otherwise react with the isocyanate.

-

Dispersion: Disperse the dried substrate in an anhydrous solvent (e.g., 50 mL of dry toluene (B28343) or DMF) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and condenser. Sonicate the dispersion for 15 minutes to ensure homogeneity.

-

Reaction: Place the flask in an oil bath at a controlled temperature (e.g., 70°C). Add this compound (MAI) dropwise via syringe (e.g., a 5-fold molar excess relative to surface hydroxyl groups). A catalyst such as dibutyltin (B87310) dilaurate (DBTDL) may be added (e.g., 0.1 wt%) to facilitate the reaction.

-

Incubation: Allow the reaction to proceed under a nitrogen atmosphere with continuous stirring for a specified time (e.g., 6-24 hours).

-

Purification: Cool the reaction mixture to room temperature. Centrifuge the mixture to collect the functionalized substrate. Wash the product repeatedly with the reaction solvent, followed by a solvent in which the unreacted MAI is soluble but the product is not (e.g., ethanol), to remove any unreacted reagents.

-

Drying: Dry the final product (modified CNCs) under vacuum at 40°C until a constant weight is achieved.

-

Verification: Confirm successful functionalization using characterization techniques (see Section 5.2).

Protocol: Characterization of MAI-Modified Polymers

A combination of analytical techniques is required to confirm successful synthesis and characterize the properties of the new material.[17][18][19]

| Technique | Information Provided |

| FTIR Spectroscopy | Confirms the success of the grafting reaction. Look for the disappearance of the -N=C=O peak (~2270 cm⁻¹) and the appearance of urethane linkage peaks (C=O stretch at ~1700 cm⁻¹, N-H bend at ~1530 cm⁻¹).[17][20] |

| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information. ¹H NMR can confirm the presence of methacrylate protons. Solid-state ¹³C NMR can verify the formation of the urethane carbonyl carbon.[8][21] |

| Gel Permeation Chromatography (GPC/SEC) | Determines the molecular weight and molecular weight distribution of soluble polymers. An increase in molecular weight after modification indicates successful grafting.[22] |

| Thermogravimetric Analysis (TGA) | Measures the thermal stability of the polymer. Can indicate changes in degradation temperature after modification.[22] |

| Differential Scanning Calorimetry (DSC) | Determines thermal transitions like the glass transition temperature (Tg) and melting point (Tm), which are influenced by grafting, crosslinking, and copolymerization.[18] |

| Tensile Testing / Rheometry | Measures mechanical properties such as Young's modulus, tensile strength, and viscoelastic behavior, which are critical for structural and biomedical applications.[19] |

Conclusion

This compound is a powerful and versatile monomer for advanced polymer synthesis and modification. Its dual-functional nature provides a straightforward route to creating functionalized surfaces, novel copolymers, and crosslinked networks. The applications are particularly promising in the biomedical field, where the principles demonstrated by GelMA can be extended to other biopolymers using MAI to create tunable hydrogels for drug delivery and tissue engineering. By understanding the core chemistry and leveraging the experimental techniques outlined in this guide, researchers can unlock the significant potential of MAI to develop next-generation materials.

References

- 1. Buy this compound (EVT-386472) | 4474-60-6 [evitachem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of isocyanate containing cryogels for fast (bio)molecular immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. Design and development of isocyanatoacrylates as dental adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. preserve.lehigh.edu [preserve.lehigh.edu]